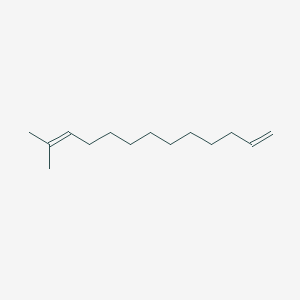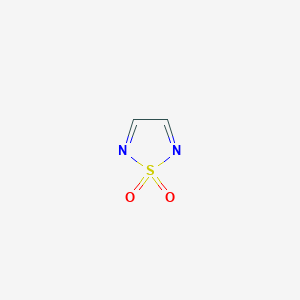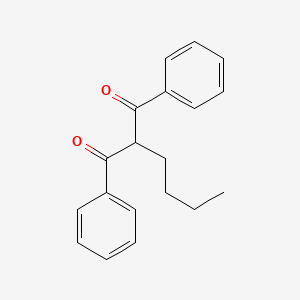
2-Butyl-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Butyl-1,3-diphenylpropane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation of benzylideneacetone with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
2-Butyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as iodination of the α-methylene group when treated with periodic acid.
Common Reagents and Conditions
Oxidation: Common reagents include radical initiators like CCl3O2• and N3•.
Substitution: Periodic acid is used for iodination reactions, often under mild conditions.
Major Products Formed
科学的研究の応用
2-Butyl-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a model compound in electron transfer reactions and radical-anion chain mechanisms.
Medicine: It acts as a heat stabilizer and antitumor agent, making it valuable in pharmaceutical research.
Industry: It is used in perfumery and organic synthesis due to its unique chemical properties.
作用機序
The mechanism of action of 2-Butyl-1,3-diphenylpropane-1,3-dione involves its ability to undergo electron transfer reactions. It can activate Nrf2, leading to the dissociation from Keap1 and nuclear translocation of Nrf2. This activation results in the expression of antioxidant response elements, providing protection against oxidative damage .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of polyphenylene dendrimers and other polycyclic aromatic hydrocarbons.
2-Benzoylacetophenone: Known for its use in organic synthesis and as a stabilizer.
Uniqueness
2-Butyl-1,3-diphenylpropane-1,3-dione is unique due to its dual role as a chemical model in electron transfer reactions and its biological activity as an antitumor agent. Its ability to activate Nrf2 and prevent oxidative damage sets it apart from other similar compounds .
特性
CAS番号 |
162521-29-1 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
2-butyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C19H20O2/c1-2-3-14-17(18(20)15-10-6-4-7-11-15)19(21)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
InChIキー |
ICFRVXBXPFMEST-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
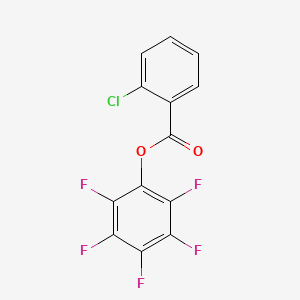
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
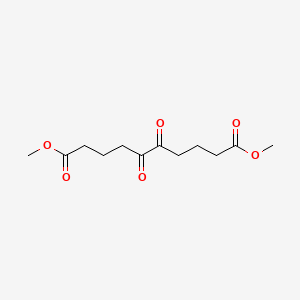
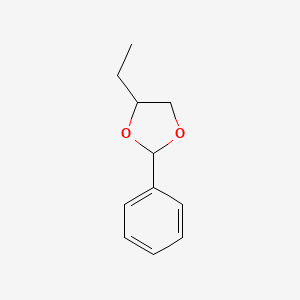

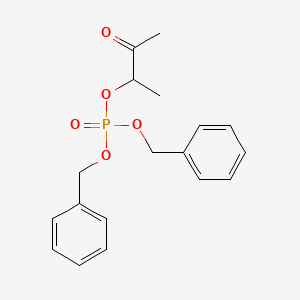
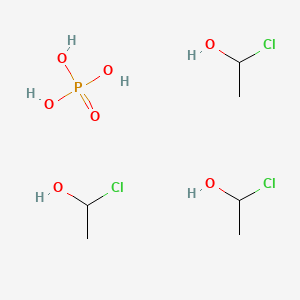
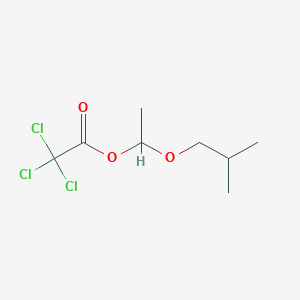
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

